4'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and a carboxylic acid functional group on a biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the trifluoromethylation of a biphenyl intermediate, followed by chlorination and carboxylation. The reaction conditions often require the use of strong bases, such as tert-butyllithium, and specific solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to replace the chloro or trifluoromethoxy groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, especially in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The chloro substituent can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylacetic acid
- 4’-Chloro-5-(trifluoromethoxy)[1,1’-biphenyl]-3-methanol
Comparison: Compared to similar compounds, 4’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a chloro and a trifluoromethoxy group on the biphenyl scaffold. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(6-9)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLLRISUZZXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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